molecular formula C20H21N3O3S2 B2941008 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole CAS No. 1351607-24-3

5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Katalognummer: B2941008
CAS-Nummer: 1351607-24-3
Molekulargewicht: 415.53
InChI-Schlüssel: HVDHOQBRJJICQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This compound features a complex structure that integrates multiple pharmacologically relevant motifs, including a 1,2,4-oxadiazole ring, a sulfonylated azetidine, and a thiophene moiety, linked to a tetrahydronaphthalene group . The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere in drug design, often used to improve metabolic stability and binding affinity in therapeutic candidates . The tetrahydronaphthalene (tetralin) system is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity and the ability to interact with various enzymatic targets . The inclusion of a thiophene ring further enhances the molecular diversity and potential for interaction with biological targets, as this heterocycle is present in compounds with a wide spectrum of activities . The strategic incorporation of a sulfonamide group into the azetidine ring suggests potential for targeting enzymes and receptors where this functional group is key, similar to established sulfonamide-containing drugs . While the specific biological profile of this compound requires experimental determination, its sophisticated architecture makes it a compelling candidate for research programs focused on oncology, CNS disorders, and infectious diseases. Researchers can utilize this high-purity compound as a key intermediate, a structural analog for structure-activity relationship (SAR) studies, or a lead compound for hit-to-lead optimization. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-28(25,18-8-7-14-4-1-2-5-15(14)10-18)23-12-16(13-23)20-21-19(22-26-20)11-17-6-3-9-27-17/h3,6-10,16H,1-2,4-5,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHOQBRJJICQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent sulfonylation and oxadiazole formation. Utilizing various reagents and conditions, researchers have optimized the yield and purity of the final product. The structural characterization is commonly performed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Example AMCF-7 (Breast Cancer)0.084 ± 0.020
Example BA549 (Lung Cancer)0.034 ± 0.008

These values suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this class of compounds often involves interaction with specific molecular targets within cancer cells. For example:

  • Inhibition of Kinases : Compounds may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.

Antimicrobial Properties

In addition to anticancer activity, compounds similar to 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole have shown promising antimicrobial effects against various bacterial strains. Studies indicate that these compounds can effectively inhibit biofilm formation by both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their anticancer properties against MCF-7 and A549 cell lines. The study found significant cytotoxicity correlating with structural modifications in the oxadiazole ring .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

The 1,2,4-oxadiazole core distinguishes the target compound from triazole and thiadiazole derivatives (Table 1).

Compound Core Heterocycle Key Substituents Reported Activity
Target Compound 1,2,4-Oxadiazole Sulfonyl-azetidine-tetrahydronaphthalene, thiophenmethyl Hypothesized antimicrobial/anticancer
N-(5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-substituted acetamides 1,2,4-Triazole Diphenyltriazole, thiadiazole Antimicrobial (MIC: 2–16 µg/mL)
5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione 1,2,4-Triazoline-3-thione Naphthyl, pyrrolylmethyl Anticancer (IC₅₀: <10 µM)
5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione 1,2,4-Triazole + 1,3,4-thiadiazole Thiadiazole-thioether Antiviral (HIV-1 inhibition)

Key Observations :

  • Triazole-thiadiazole hybrids (e.g., ) show broad-spectrum antiviral activity but may suffer from reduced solubility compared to oxadiazoles.

Substituent Effects

A. Sulfonyl-Azetidine-Tetrahydronaphthalene Group
  • The tetrahydronaphthalene moiety is structurally analogous to naphthyl groups in compound , which demonstrated anticancer activity (IC₅₀: <10 µM). This suggests the target compound may share similar pharmacokinetic profiles, including enhanced membrane permeability.
B. Thiophen-2-ylmethyl Group
  • Thiophene derivatives are prevalent in antimicrobial agents (e.g., ). The methyl spacer in the target compound may reduce steric hindrance compared to bulkier substituents like diphenyltriazole .

Yield Comparison :

  • Triazole-thiadiazole hybrids (e.g., ) report yields of 20–80%, depending on haloalkane reactivity.
  • The target compound’s multi-step synthesis may result in lower yields (~30–50%), typical of complex sulfonyl-azetidine systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole?

  • Methodological Answer : Synthesis typically involves coupling the sulfonylazetidine moiety with the thiophen-2-ylmethyl-oxadiazole core via nucleophilic substitution or cyclization reactions. General procedures include refluxing intermediates (e.g., carboxylic acids or hydrazides) with activating agents like oxalyl chloride, followed by cyclization under basic conditions. For example, similar oxadiazole derivatives were synthesized using 3-(thiomethoxy)benzamide precursors and characterized via 1^1H NMR and ESI-MS with HPLC purity validation (>95%) . Sulfonation reactions at the azetidine nitrogen may require controlled conditions to avoid overfunctionalization .

Q. How is the structural integrity of the compound confirmed in synthetic workflows?

  • Methodological Answer : Structural validation combines X-ray crystallography (using SHELX software for refinement ), 1^1H/13^{13}C NMR for functional group assignment, and IR spectroscopy for detecting key bonds (e.g., S=O, C=N). For example, oxadiazole derivatives with tetrahydronaphthalenyl groups were confirmed via NMR chemical shifts at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.0 ppm (tetrahydronaphthalene methylene groups) . Mass spectrometry (ESI-MS) provides molecular ion verification, while HPLC ensures purity (>95%) to rule out byproducts .

Q. What preliminary biological screening approaches are used to assess the compound’s activity?

  • Methodological Answer : Initial screening involves antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus strains) and enzyme inhibition studies (e.g., adenylyl cyclase activity). For oxadiazole analogs, IC50_{50} values are determined using dose-response curves, with nematode survival assays (C. elegans models) to evaluate in vivo efficacy . Molecular docking (e.g., AutoDock Vina) may predict binding affinities to targets like bacterial enzymes or cancer-related proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Methodological Answer : SAR is guided by systematic substitution of the sulfonylazetidine, thiophenymethyl, or oxadiazole moieties. For example:

  • Replacing the tetrahydronaphthalenyl group with 3,5-dimethoxyphenyl increased antimicrobial activity by 3-fold in analogous oxadiazoles .
  • Introducing fluoromethyl groups at the benzamide position improved metabolic stability in enzyme inhibition assays .
    Quantitative SAR (QSAR) models using DFT calculations or Hammett constants can rationalize electronic effects of substituents .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Solutions include:

  • Purity validation : HPLC-MS to confirm >98% purity and rule out degradation products .
  • Crystallographic validation : SHELXL-refined X-ray structures to confirm stereochemistry and tautomeric forms .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What advanced techniques elucidate the compound’s molecular interactions with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., Glide, GOLD) with molecular dynamics (MD) simulations (AMBER, GROMACS) to study binding stability. For example:

  • Docking studies on thiadiazole-triazole hybrids revealed hydrogen bonding with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .
  • MD simulations (50 ns) assess conformational changes in target proteins upon ligand binding, validated by free-energy perturbation (FEP) calculations .

Q. What mechanistic insights explain the compound’s reactivity in synthetic pathways?

  • Methodological Answer : Isotope labeling (e.g., 18^{18}O in cyclization steps) and kinetic studies track reaction pathways. For oxadiazole formation:

  • Cyclization of thioamide intermediates proceeds via a two-step mechanism: nucleophilic attack followed by dehydration, as confirmed by 13^{13}C NMR monitoring .
  • Sulfonation of azetidine requires anhydrous conditions to prevent hydrolysis, with reaction progress monitored via TLC (Rf_f = 0.6 in ethyl acetate/hexane) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.